Sec-butylglucosinolate
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Overview
Description
Glucocochlearin(1-) is an alkylglucosinolate that is the conjugate base of glucocochlearin. It is a conjugate base of a glucocochlearin.
Scientific Research Applications
1. Anticonvulsant Activity
Sec-butyl-propylacetamide (SPD), a derivative related to sec-butylglucosinolate, has been identified as possessing a broad-spectrum antiseizure profile. This compound, a homolog of valnoctamide, shows efficacy in various rodent seizure and epilepsy models. It has also been effective in rat and guinea pig models of status epilepticus and neuroprotection in hippocampal slice models of excitotoxic cell death (White et al., 2012).
2. Industrial Synthesis and Applications
Research on sec-butyl alcohol (SBA), a compound closely related to this compound, shows its importance as a chemical intermediate. It is utilized in the synthesis of products such as methyl ethyl ketone and herbicides. Studies have explored energy-efficient and environmentally friendly methods for SBA synthesis, highlighting its industrial significance (Huajie et al., 2021).
3. Chemical Synthesis Enhancements
In chemical synthesis, the use of sec-butanol as a reductant has been reported. This approach, applied in the formation of 3-hydroxyoxindoles from aryl iodides and isatins, results in benign waste products, highlighting its potential for greener chemical synthesis methods (Nasim et al., 2022).
4. Agricultural and Pest Control Applications
The use of sec-butyl derivatives, such as 2-butyl 2-dodecenoate synthesized from lauric acid and sec-butanol, has shown potential as a sex attractant for various pest species. This discovery opens up possibilities for its application in ecological methods of pest control, particularly in agriculture (Efetov et al., 2014).
Properties
Molecular Formula |
C11H20NO9S2- |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(Z)-[2-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO9S2/c1-3-5(2)10(12-21-23(17,18)19)22-11-9(16)8(15)7(14)6(4-13)20-11/h5-9,11,13-16H,3-4H2,1-2H3,(H,17,18,19)/p-1/b12-10-/t5?,6-,7-,8+,9-,11+/m1/s1 |
InChI Key |
TUSWQPFNQXCPGB-ANPCENJRSA-M |
Isomeric SMILES |
CCC(C)/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CCC(C)C(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CCC(C)C(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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